3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
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Overview
Description
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a bromo group and phenyl rings, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival.
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and induction of cell death . This is achieved through the disruption of EGFR and HER2 signaling pathways, which play crucial roles in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ringThe final step involves coupling the quinazoline derivative with aniline derivatives under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds depending on the reagents used.
Scientific Research Applications
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline derivatives: These compounds share the quinazoline core and bromo substitution but differ in other substituents.
Phenylquinazoline derivatives: Similar structure but without the bromo group.
Quinazoline N-oxides: Oxidized derivatives of quinazoline compounds.
Uniqueness
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromo and phenyl groups enhances its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-20-14-15-24-23(17-20)25(18-8-3-1-4-9-18)32-27(31-24)30-22-13-7-10-19(16-22)26(33)29-21-11-5-2-6-12-21/h1-17H,(H,29,33)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUAHANHEQCZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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